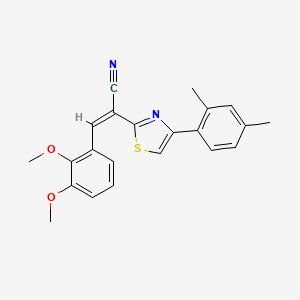![molecular formula C9H12N4O2S B2784346 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea CAS No. 392246-92-3](/img/structure/B2784346.png)
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a hydrazinecarbothioamide moiety
Wirkmechanismus
Target of Action
N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide, also known as ENTA, is a synthetic compound that has gained attention within the scientific community due to its unique properties and potential applications. The primary targets of ENTA are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
ENTA interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in the suppression of tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells . Molecular docking simulations have supported these findings, revealing favorable binding profiles and interactions within the active sites of the enzymes PI3K, AKT1, and mTOR .
Biochemical Pathways
ENTA affects the PI3K/Akt/mTOR pathway, which is a key biochemical pathway in cell survival and growth . By inhibiting this pathway, ENTA disrupts the normal functioning of cancer cells, leading to their death . This makes ENTA a promising candidate for anticancer therapy .
Pharmacokinetics
. This suggests that ENTA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
ENTA exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects against MCF-7 cancer cell lines, with IC 50 values indicating its effectiveness in inhibiting cell proliferation . Furthermore, ENTA has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with ethyl hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of an ethyl group.
N-methyl-2-(4-nitrophenyl)hydrazinecarbothioamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group may influence its solubility and interaction with biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSDLWQYDHMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)

![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2784279.png)


![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)

